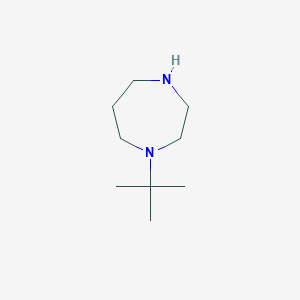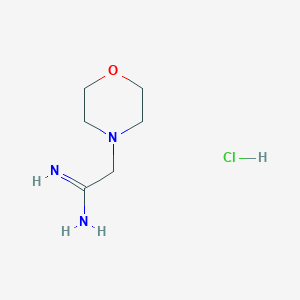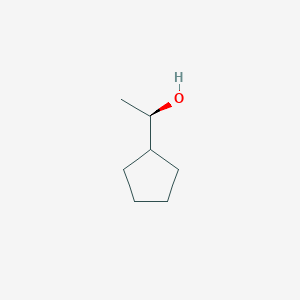
(1R)-1-cyclopentylethan-1-ol
Overview
Description
(1R)-1-cyclopentylethan-1-ol, also known as CPE, is a chiral alcohol that has been widely used in scientific research due to its unique chemical structure and properties. This compound has been synthesized using various methods and has shown promising results in several applications, including as a chiral building block, a solvent, and a catalyst. In
Mechanism of Action
The mechanism of action of (1R)-1-cyclopentylethan-1-ol is not fully understood. However, it is believed to act as a chiral auxiliary in several chemical reactions, promoting enantioselectivity. It has also been shown to interact with several biological systems, including the central nervous system and the immune system.
Biochemical and Physiological Effects:
(1R)-1-cyclopentylethan-1-ol has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to have analgesic and anti-inflammatory effects. It has also been shown to modulate the immune system by increasing the production of cytokines and enhancing the activity of natural killer cells.
Advantages and Limitations for Lab Experiments
The advantages of using (1R)-1-cyclopentylethan-1-ol in lab experiments include its chirality, which allows for enantioselectivity in chemical reactions, and its unique chemical properties, which make it a versatile compound for various applications. However, the limitations include its high cost and limited availability, which can make it challenging to use in large-scale experiments.
Future Directions
Several future directions for the use of (1R)-1-cyclopentylethan-1-ol in scientific research include the development of new synthetic methods for its preparation, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its interactions with biological systems. Additionally, the development of new chiral stationary phases for chromatography and the exploration of its potential as a chiral selector in enantioselective separations are also promising areas for future research.
In conclusion, (1R)-1-cyclopentylethan-1-ol is a unique chiral alcohol that has been widely used in scientific research due to its unique chemical properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been explored in this paper. Further research in this area is necessary to fully understand the potential of (1R)-1-cyclopentylethan-1-ol in various applications.
Scientific Research Applications
(1R)-1-cyclopentylethan-1-ol has been extensively used in scientific research due to its unique chemical properties. This compound has been used as a chiral building block in the synthesis of various chiral compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been used as a solvent and a catalyst in several chemical reactions. Additionally, (1R)-1-cyclopentylethan-1-ol has been used in the development of chiral stationary phases for chromatography and as a chiral selector in enantioselective separations.
properties
IUPAC Name |
(1R)-1-cyclopentylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-6(8)7-4-2-3-5-7/h6-8H,2-5H2,1H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCMSUSLCWXTKB-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-cyclopentylethan-1-ol | |
CAS RN |
122382-79-0 | |
| Record name | (1R)-1-cyclopentylethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







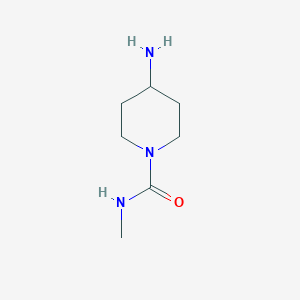
![2-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid](/img/structure/B3376656.png)
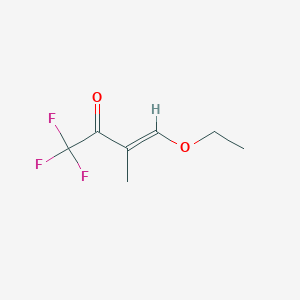

![3,3,3-Trifluoro-2-[(2,4,6-trimethylphenyl)methyl]propanoic acid](/img/structure/B3376672.png)
